![molecular formula C15H16N4 B1518896 4-(3,4,6-トリメチル-1H-ピラゾロ[3,4-b]ピリジン-1-イル)アニリン CAS No. 1087792-59-3](/img/structure/B1518896.png)
4-(3,4,6-トリメチル-1H-ピラゾロ[3,4-b]ピリジン-1-イル)アニリン
説明
4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline is a useful research compound. Its molecular formula is C15H16N4 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
ピラゾロ[3,4-b]ピリジン骨格を持つ化合物は、様々な生物学的標的への親和性から創薬における可能性が探求されています .
分子ドッキング研究
これらの化合物は、TRKAなどの生物学的標的との結合様式を評価するために分子ドッキング研究で使用されます 。これは、薬物と受容体の相互作用を理解するために不可欠です。
位置異性体の合成
ピラゾロ[3,4-b]ピリジン骨格は、化学反応において潜在的な生物活性を持つ位置異性体を生成するために使用されます .
生物医学的応用
ピラゾロ[3,4-b]ピリジンの構造モチーフは、重要な生物学的プロセスへの親和性から、治療ツールを含む様々な生物医学的応用に関連付けられています .
合成戦略研究
ピラゾロ[3,4-b]ピリジン誘導体の合成戦略に関する研究は現在進行中で、様々な合成アプローチとその長所・短所に関する包括的なデータが得られています .
細胞毒性評価
作用機序
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been studied extensively and are known to interact with various biological targets .
Mode of Action
Similar compounds have been shown to interact with their targets in a variety of ways . For instance, some compounds inhibit enzyme activity, while others may bind to specific receptors, altering their function .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, which can influence their bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels, including altering enzyme activity, modulating receptor function, and affecting gene expression .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
生化学分析
Biochemical Properties
4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The interaction between 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways .
Cellular Effects
The effects of 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, the compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine, which can modulate cholinergic signaling pathways and affect various physiological processes . Additionally, 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its biological activity and effects on cellular function. In in vitro studies, it has been observed that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . In in vivo studies, the compound may undergo metabolic degradation, leading to a decrease in its activity over time . Long-term exposure to 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline has been shown to result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At high doses, the compound can induce toxic effects, including neurotoxicity and hepatotoxicity . The threshold effects observed in these studies highlight the importance of dosage optimization to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations result in the formation of more water-soluble metabolites, facilitating their excretion from the body . Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic cation transporters and ATP-binding cassette transporters . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and overall pharmacokinetics .
Subcellular Localization
The subcellular localization of 4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . For instance, the presence of nuclear localization signals can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, the compound can be targeted to mitochondria, where it can modulate mitochondrial function and cellular metabolism .
特性
IUPAC Name |
4-(3,4,6-trimethylpyrazolo[3,4-b]pyridin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-9-8-10(2)17-15-14(9)11(3)18-19(15)13-6-4-12(16)5-7-13/h4-8H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJZMFDZRYRLFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C3=CC=C(C=C3)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182049 | |
| Record name | 4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-59-3 | |
| Record name | 4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


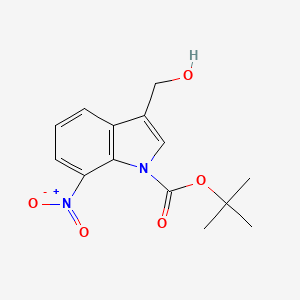
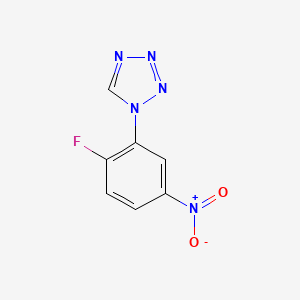
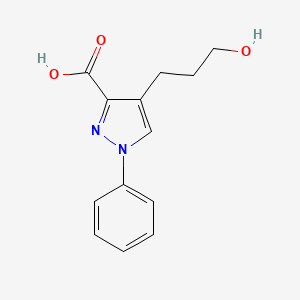
![4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B1518818.png)
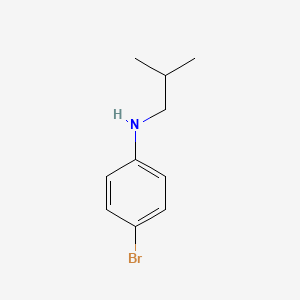
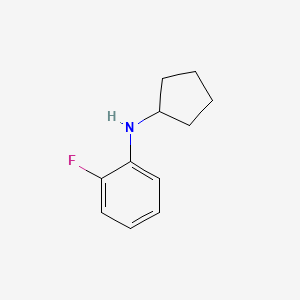
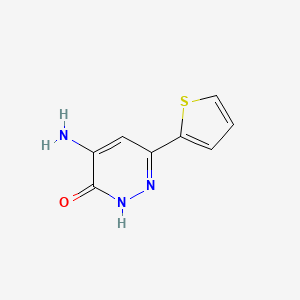
![2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1518824.png)
![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)
![{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid](/img/structure/B1518830.png)
![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)
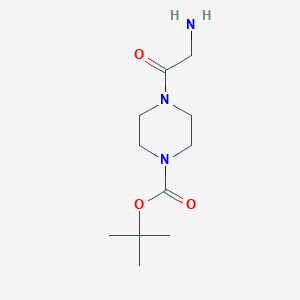
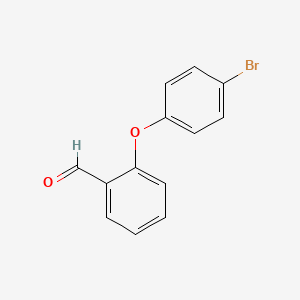
![1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B1518836.png)
